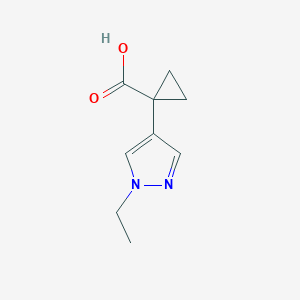
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a cyclopropane ring attached to a pyrazole ring, with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid derivatives. One common method is the condensation reaction of 1-ethyl-1H-pyrazole with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Lacks the ethyl group on the pyrazole ring.
1-(1-ethyl-1H-pyrazol-4-yl)propane-1-carboxylic acid: Similar but with a propane chain instead of a cyclopropane ring
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl group on the pyrazole ring and the cyclopropane ring
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(1-ethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-6-7(5-10-11)9(3-4-9)8(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
XBKQFOCHHBCYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


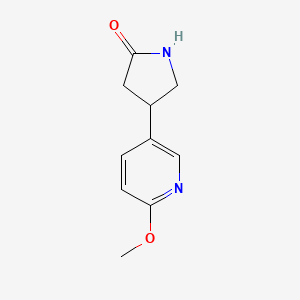
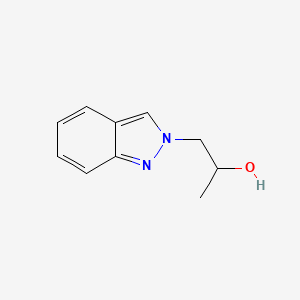

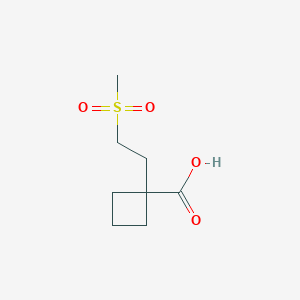
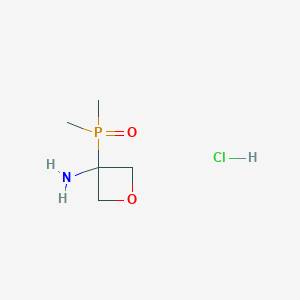
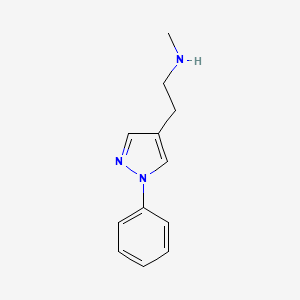
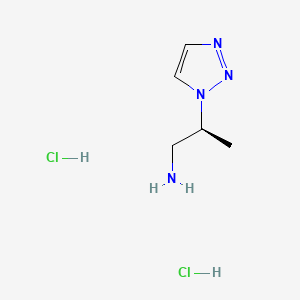
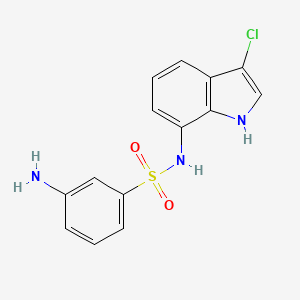
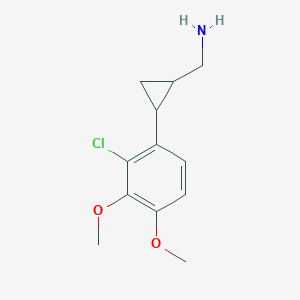
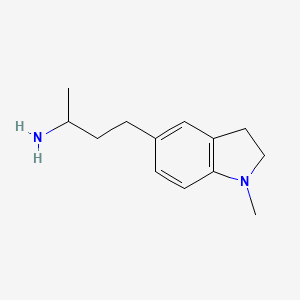
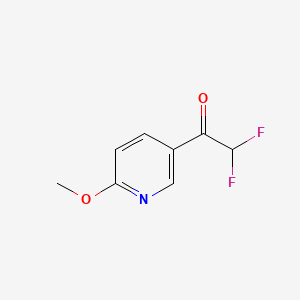
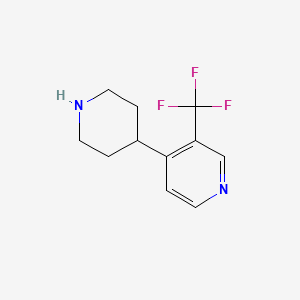
![rac-(1R,4R,5R)-6-oxabicyclo[3.2.1]octan-4-ol](/img/structure/B13590540.png)
![3-(2-bromoethyl)Benzo[b]thiophene](/img/structure/B13590548.png)
